Enzymatic Inhibitory Potential of the 2,5-Dichlorophenyl-Oxadiazole Core Relative to a Close Benzamide Analog
While direct inhibition data for the target compound are absent, the structurally proximal analog 3-chloro-N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)benzamide (differing only in the benzamide ring substituent) exhibits 19% inhibition of Bacillus anthracis PurE at a concentration of 0.010 mM [1]. This establishes a baseline activity level for the core scaffold. The target compound's 2-(methylsulfanyl)benzamide fragment is expected to modulate this activity; however, no quantitative head-to-head comparison exists.
| Evidence Dimension | Enzyme inhibition (PurE from Bacillus anthracis) |
|---|---|
| Target Compound Data | No published data available for N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfanyl)benzamide |
| Comparator Or Baseline | 3-chloro-N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)benzamide: 19% inhibition at 0.010 mM |
| Quantified Difference | Not calculable; expected to be modulated by the methylsulfanyl substituent |
| Conditions | In vitro enzyme inhibition assay |
Why This Matters
This represents the closest available biological benchmark for the target compound's core scaffold, allowing a rough estimate of its potential antimicrobial target engagement.
- [1] Kim, A.; Wolf, N.; Zhu, T.; Johnson, M.; Deng, J.; Cook, J.; Fung, L. Identification of Bacillus anthracis PurE inhibitors with antimicrobial activity. Bioorg. Med. Chem. 23 (2015) 1492-1499. Data extracted via enzyme-information.de ligand entry for 3-chloro-N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)benzamide. View Source
